molecular formula C9H11N2Na4O15P3 B3187201 Uridine 5'-triphosphate tetrasodium CAS No. 14264-46-1

Uridine 5'-triphosphate tetrasodium

Cat. No.: B3187201
CAS No.: 14264-46-1
M. Wt: 572.07 g/mol
InChI Key: SKFOAFOJJQBDPA-ODQFIEKDSA-J
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Uridine 5'-triphosphate tetrasodium (UTP tetrasodium) is a nucleotide derivative composed of a uridine base linked to a triphosphate group and stabilized by four sodium ions. It serves as a critical agonist for purinergic P2Y2 receptors, which are expressed in ocular, respiratory, and epithelial tissues. Clinically, UTP tetrasodium is utilized in therapies for dry eye syndrome (as part of diquafosol tetrasodium formulations) and cystic fibrosis, where it enhances mucin secretion, stabilizes tear film hydration, and promotes airway surface liquid layer restoration . Its mechanism involves binding to P2Y2 receptors, triggering intracellular calcium signaling and subsequent fluid/mucin secretion .

Properties

CAS No.

14264-46-1

Molecular Formula

C9H11N2Na4O15P3

Molecular Weight

572.07 g/mol

IUPAC Name

tetrasodium;[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C9H15N2O15P3.4Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18);;;;/q;4*+1/p-4/t4-,6-,7-,8-;;;;/m1..../s1

InChI Key

SKFOAFOJJQBDPA-ODQFIEKDSA-J

SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+]

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

Table 1: Structural and Functional Comparison
Compound Structure Target Receptor(s) Key Biological Effects Clinical/Research Applications
UTP tetrasodium Uridine + triphosphate (tetrasodium salt) P2Y2 Stimulates mucin/fluid secretion, enhances tear film stability Dry eye syndrome, cystic fibrosis
ATP (Adenosine 5'-triphosphate) Adenosine + triphosphate P2X, P2Y1, P2Y11 Energy metabolism, neurotransmission, vasodilation Intracellular energy transfer, signaling
Diquafosol tetrasodium Dinucleotide (UTP derivative) P2Y2 Promotes tear secretion via conjunctival goblet cells, stabilizes ocular surface Dry eye syndrome (ophthalmic solution)
2-ThioUTP UTP with sulfur substitution at C2 P2Y2, P2Y12 Inhibits platelet aggregation via P2Y12; activates P2Y2 in smooth muscle Antithrombotic research
UDP (Uridine 5'-diphosphate) Uridine + diphosphate P2Y6 Regulates intestinal smooth muscle contraction, immune responses Gastrointestinal motility studies
Up4A (Uridine adenosine tetraphosphate) Hybrid purine-pyrimidine dinucleotide P2X, P2Y2, P2Y4, P2Y6 Vasoconstriction via ERK pathway, dual receptor activation Hypertension research

Pharmacological and Receptor Specificity

  • UTP vs. ATP : While both are nucleoside triphosphates, UTP tetrasodium selectively activates P2Y2 receptors, whereas ATP broadly interacts with P2X ion channels and multiple P2Y subtypes (e.g., P2Y1, P2Y11). Metal ion-promoted dephosphorylation studies reveal ATP is more susceptible to hydrolysis in the presence of Mg²⁺/Ca²⁺, impacting their metabolic roles .
  • UTP vs. Diquafosol: Diquafosol, a synthetic UTP derivative, has enhanced stability and prolonged receptor activation due to its dinucleotide structure.
  • UTP vs.

Physicochemical and Stability Properties

  • Sodium Salt Forms : UTP tetrasodium (four Na⁺ ions) exhibits higher solubility in aqueous solutions compared to trisodium salts (e.g., uridine-5'-(γ-thio)-triphosphate trisodium salt) .
  • Hydrolysis Resistance : Thio-modified UTP analogs (e.g., 5-mercaptoethyl UTP) demonstrate greater resistance to enzymatic degradation than unmodified UTP, enhancing their utility in RNA synthesis .

Clinical and Research Findings

  • Dry Eye Therapy : Diquafosol (UTP derivative) increases MUC5AC mucin expression by 30–50% in human conjunctival cells, outperforming natural UTP in sustained receptor activation .
  • Cystic Fibrosis : Aerosolized UTP tetrasodium improves mucociliary clearance by 40% in clinical trials, comparable to next-gen P2Y2 agonists like INS37217 .
  • Vascular Effects : Up4A, a UTP-containing dinucleotide, induces 20–30% stronger contractions in hypertensive renal arteries via ERK pathway activation, unlike UTP alone .

Q & A

Q. How can UTP tetrasodium be quantitatively detected in cellular assays?

UTP tetrasodium can be detected using radiolabeled analogs (e.g., [³H]- or [³²P]-UTP) to track incorporation into RNA during in vitro transcription assays . For non-radioactive detection, biotinylated UTP analogs (e.g., Biotin-16-UTP) enable streptavidin-based purification or fluorescence microscopy . High-performance liquid chromatography (HPLC) with UV detection at 267 nm (pH 7.0) is recommended for purity assessment, leveraging its absorbance maxima (ε = 9.6–13.7 mmol⁻¹cm⁻¹) .

Q. What are the standard protocols for ensuring UTP tetrasodium stability in experimental workflows?

UTP tetrasodium is susceptible to enzymatic degradation by phosphatases and RNases. To preserve stability:

  • Store lyophilized powder at -20°C in anhydrous conditions.
  • Prepare working solutions in nuclease-free buffers (e.g., 10 mM Tris-HCl, pH 7.4).
  • Include phosphatase inhibitors (e.g., sodium orthovanadate) in cell lysates for phosphorylation studies .
    Comparative studies show that structural modifications (e.g., tetrahydrogen groups in analogs) enhance resistance to ribonucleases .

Q. How is UTP tetrasodium utilized in RNA synthesis and PCR applications?

UTP tetrasodium serves as a substrate for RNA polymerases in in vitro transcription systems. For example, in RT-PCR, it is incorporated into cDNA during reverse transcription when paired with dNTPs. Ensure a 1:3 molar ratio of UTP:dNTPs to minimize misincorporation .

Advanced Research Questions

Q. How can researchers resolve contradictory data in UTP-mediated P2Y2 receptor activation studies?

Discrepancies in P2Y2 agonist responses (e.g., diquafosol vs. native UTP) may arise from cell-type-specific receptor expression or assay conditions. To address this:

  • Perform dose-response curves (0.1–100 µM) in conjunctival epithelial cells vs. neuronal models .
  • Use siRNA knockdown or CRISPR-Cas9 P2Y2 knockout cells as negative controls.
  • Measure downstream effectors (e.g., ERK phosphorylation, mucin secretion) via Western blot or ELISA .

Q. What experimental designs are optimal for studying UTP’s role in CTP synthetase activity?

CTP synthetase catalyzes UTP amination to CTP using ATP and glutamine. Key methodologies include:

  • Kinetic assays : Monitor NADH oxidation (coupled to glutamate dehydrogenase) to quantify ammonia release .
  • Isotope tracing : Use [¹⁵N]-glutamine or [³²P]-UTP to track nitrogen/phosphorus incorporation .
  • Inhibitor studies : Apply Acivicin (glutamine analog) to distinguish glutamine-dependent vs. ammonia-dependent pathways .

Q. How can UTP-induced MMP-2 activation in Schwannoma cell migration be mechanistically validated?

UTP promotes metastasis via MMP-2 upregulation. To confirm this pathway:

  • Use selective inhibitors (e.g., GM6001 for MMP-2) to block migration in scratch assays.
  • Quantify MMP-2 activity using gelatin zymography.
  • Silence P2Y2 receptors with shRNA to isolate UTP-specific effects .

Data Analysis and Contradiction Management

Q. How should researchers address variability in UTP’s dual effects (depolarization/hyperpolarization) in neuronal studies?

In rat superior cervical ganglion models, UTP causes concentration-dependent depolarization (0.1–1 mM) followed by hyperpolarization (>1 mM). To dissect mechanisms:

  • Use P2 receptor antagonists (e.g., suramin) to block purinergic signaling .
  • Pair electrophysiology (grease-gap technique) with calcium imaging to correlate ion flux with membrane potential changes .

Comparative Structural and Functional Insights

Q. How does UTP tetrasodium differ from other nucleoside triphosphates in stability and function?

CompoundKey FeaturesStability Against RNasesPrimary Use
UTP tetrasodiumPyrimidine base; RNA synthesis substrateModerateTranscription, signaling
dCTP tetrasodiumDeoxyribose; lacks 2'-OH groupHighDNA synthesis
ATP tetrasodiumPurine base; high-energy phosphate bondsLowEnergy transfer, kinases

Structural modifications (e.g., tetrahydrogen groups in cytidine analogs) enhance enzymatic resistance, a principle applicable to UTP derivative design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.